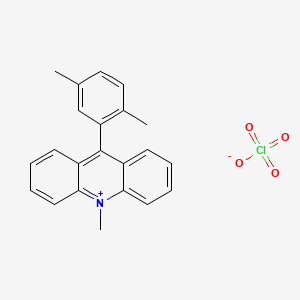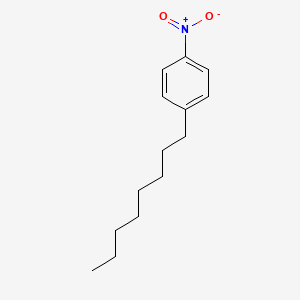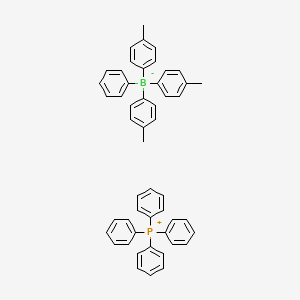![molecular formula C9H16N4O4 B12508510 Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is a compound that belongs to the class of azido-protected amino acid derivatives. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. It is commonly used in organic synthesis and peptide chemistry due to its reactivity and stability under various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Azidation: The protected amino acid is then subjected to azidation using sodium azide in a suitable solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Major Products Formed
Amine Derivatives: Formed by reduction of the azido group.
Free Amino Acids: Formed by deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Click Chemistry: The azido group allows for click chemistry reactions, which are used in bioconjugation and labeling studies.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of functionalized materials for various applications
Wirkmechanismus
The mechanism of action of Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Boc Group: The Boc group protects the amino functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine.
Methyl Ester: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate can be compared with other similar compounds:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a hydroxyl group instead of an azido group and is used in different synthetic applications.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has an ethanolamine moiety and is used as a protecting group in organic synthesis.
(2S)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-methylbutanoic acid: This compound is a valine derivative and is used in peptide synthesis.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Eigenschaften
Molekularformel |
C9H16N4O4 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
methyl (2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(15)12-6(5-11-13-10)7(14)16-4/h6H,5H2,1-4H3,(H,12,15)/t6-/m0/s1 |
InChI-Schlüssel |
MBHFAIHTQFEOMY-LURJTMIESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


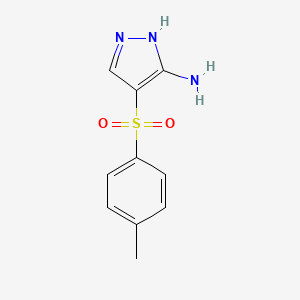

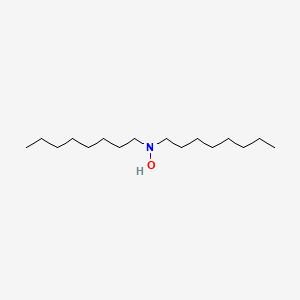
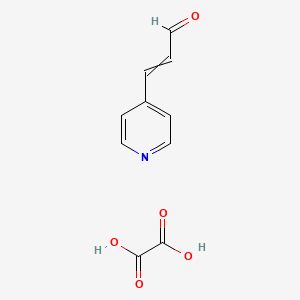


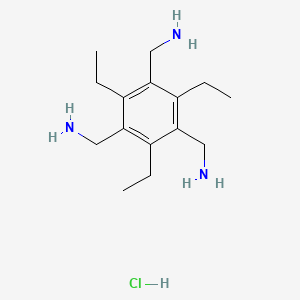

![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)
